Y16 Achieves >3-Fold Higher Relative Potency Than the Closest Methyl-Shifted Analog YA01 in a LARG–RhoA Binding Assay
In a head-to-head in vitro structure–activity relationship study of phenylpyrazolidine analogs, Y16 demonstrated the highest potency among all tested derivatives. The closest structural analog YA01, which differs only in the position of a single methyl group on the benzyloxy ring, exhibited only 27.1% of the inhibitory activity of Y16 in the LARG–RhoA binding assay [1].
| Evidence Dimension | Relative inhibitory potency in LARG–RhoA binding assay |
|---|---|
| Target Compound Data | 100% (set as reference for the series) |
| Comparator Or Baseline | YA01 (analog with methyl positional isomer): 27.1% relative potency |
| Quantified Difference | 72.9% reduction in potency versus Y16 |
| Conditions | In vitro LARG–RhoA pull-down binding assay; compounds tested at standardized concentrations |
Why This Matters
A single methyl positional change causes a near-complete loss of activity, demonstrating that the precise substitution pattern of Y16 is critical for LARG inhibition and that generic phenylpyrazolidine analogs cannot substitute Y16 without significant risk of underperformance.
- [1] Shang X, Marchioni F, Evelyn CR, et al. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors. Proc Natl Acad Sci U S A. 2013;110(8):3155-3160. doi:10.1073/pnas.1212324110 View Source
